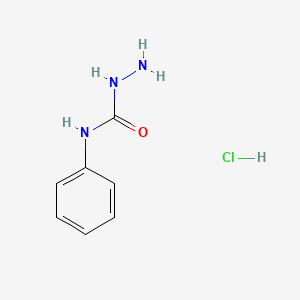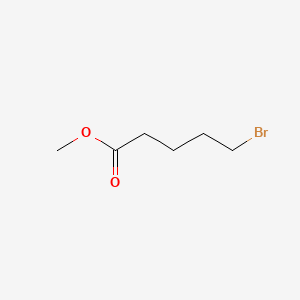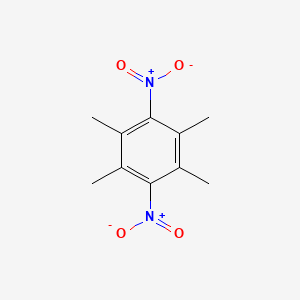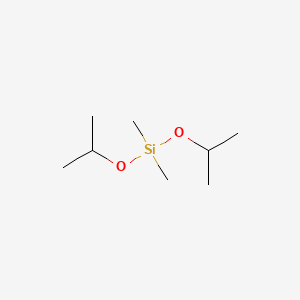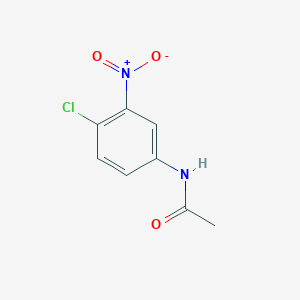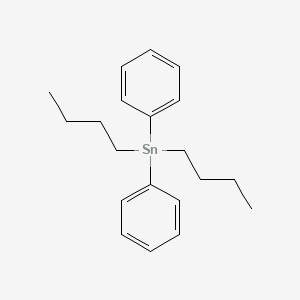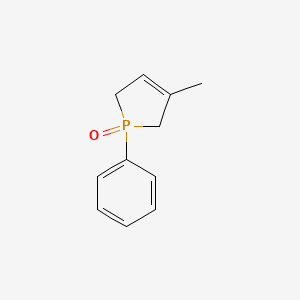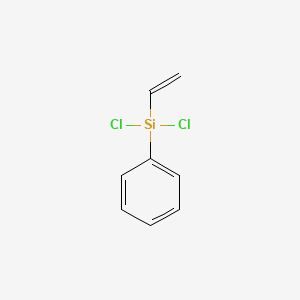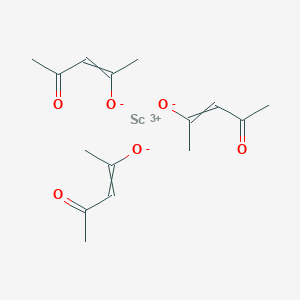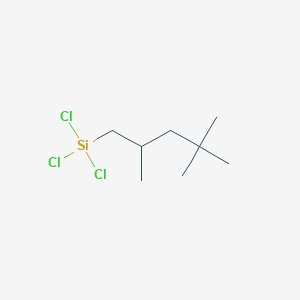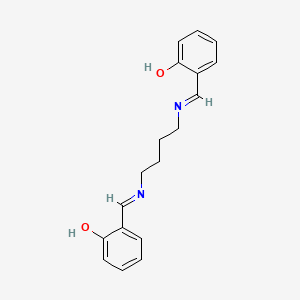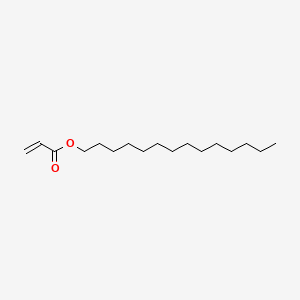
Tetradecyl acrylate
Übersicht
Beschreibung
Tetradecyl acrylate is a chemical compound with the molecular formula C17H32O2 . It is a clear liquid that is colorless to almost colorless .
Synthesis Analysis
Tetradecyl acrylate can be synthesized using a number of traditional synthetic protocols. One method involves the use of vinyl ether monomers for precise synthesis of custom-tailored polymers . Another method involves the use of a microchannel reactor, which can help overcome challenges such as low yield, inaccurate temperature control, and many side reactions associated with the conventional synthesis process of higher alcohol acrylate esters .Molecular Structure Analysis
The molecular structure of Tetradecyl acrylate consists of 17 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 268.435 Da . The structure is characterized by freely rotating bonds, a polar surface area of 26 Å2, and a polarizability of 32.6±0.5 10-24 cm^3 .Chemical Reactions Analysis
Tetradecyl acrylate can undergo various chemical reactions. For instance, reducing the molar ratio of alcohol to acid and increasing reaction temperature, feed flow rate, catalyst amount, and polymerization inhibitor can increase the yield of Tetradecyl acrylate .Physical And Chemical Properties Analysis
Tetradecyl acrylate has a density of 0.9±0.1 g/cm3, a boiling point of 339.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.3±3.0 kJ/mol and a flash point of 125.4±12.6 °C .Wissenschaftliche Forschungsanwendungen
Application in Thermal Energy Storage
Scientific Field
Material Science and Engineering
Summary of the Application
Tetradecyl acrylate is used in the fabrication of shape-stabilized phase change materials (SPCMs), which are green, reusable energy storage materials . The melting temperature of n-alkyl acrylate copolymer, which includes Tetradecyl acrylate, is adjustable by controlling the side-chain length, allowing for the achievement of the appropriate melting temperature .
Methods of Application or Experimental Procedures
Poly (tetradecyl acrylate-co-hexadecyl acrylate) (P(TDA-co-HDA)) with a molar ratio of 1:1 and SPCMs were fabricated via an atom transfer radical polymerization (ATRP) method and a solution blending method with P(TDA-co-HDA) as a thermal storage material and graphene oxide (GO) as a supporting substance .
Results or Outcomes
In this composite, an SPCM was achieved, which absorbed heat at 29.9 °C and released it at 12.1 °C with a heat storage capacity of 70 J/g at a mass ratio of GO of 10%. The material retained its shape without any leakage at 60 °C, which was much higher than that of the melting temperature of P(TDA-co-HDA). The SPCMs exhibited good crystallization behaviors and excellent thermal reliabilities after 100 thermal cycles .
Application in Cosmetics and Personal Care Products
Scientific Field
Cosmetics and Personal Care Products
Summary of the Application
Tetradecyl acrylate, as a type of acrylate, is used in the formulation of cosmetics and personal care products . Acrylates possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness .
Methods of Application or Experimental Procedures
Acrylates are used in the formulation of a wide range of cosmetics and personal care products, including nail enhancing polishes, artificial nails, and eyelashes . They are also used to help artificial nails mold to the natural nail plate as an adhesive .
Results or Outcomes
The use of acrylates in these products provides benefits such as improved adhesion, durability, and flexibility .
Application in Biomedical Field
Scientific Field
Summary of the Application
Acrylates, including Tetradecyl acrylate, are used in many biomedical applications such as contact lenses and bone cements .
Methods of Application or Experimental Procedures
In the case of contact lenses, acrylates are used in the formulation to provide the necessary flexibility and transparency . For bone cements, acrylates are used due to their excellent adhesive properties .
Results or Outcomes
The use of acrylates in these biomedical applications has led to improved performance and functionality of the products .
Application in Paints and Coatings
Scientific Field
Summary of the Application
Acrylates, including Tetradecyl acrylate, are used in the formulation of paints and coatings . They provide benefits such as improved adhesion, durability, and flexibility .
Methods of Application or Experimental Procedures
Acrylates are used in the formulation of a wide range of paints and coatings . They are added to the paint or coating mixture during the manufacturing process .
Results or Outcomes
The use of acrylates in these products provides benefits such as improved adhesion, durability, and flexibility . They also enhance the paint’s or coating’s resistance to weathering and aging .
Application in Thermosensitive Hydrogels
Summary of the Application
Acrylates, including Tetradecyl acrylate, are used in the development of thermosensitive hydrogels with shape-memory function . These hydrogels are highly desirable candidates for application in intelligent biomaterials .
Methods of Application or Experimental Procedures
Hydrophobic stearyl acrylate (SA), hydrophilic methoxy poly (ethylene glycol) acrylate (MPGA), and a crosslinking monomer are copolymerized to prepare poly (SA-co-MPGA) gels with various mole fractions of SA (xSA) in ethanol .
Results or Outcomes
The hydrogel is soft, flexible, and deformed at 50 °C. However, the hydrogel stiffens when cooled to room temperature, and the deformation is reversible . The shape-memory function of poly (SA-co-MPGA) hydrogels is proposed for potential use in biomaterials .
Safety And Hazards
Tetradecyl acrylate should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It forms explosive mixtures with air on intense heating and can develop hazardous combustion gases or vapors in the event of fire .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetradecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPVKXBNDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33827-80-4 | |
| Record name | 2-Propenoic acid, tetradecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2066721 | |
| Record name | Tetradecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetradecyl acrylate | |
CAS RN |
21643-42-5 | |
| Record name | Tetradecyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21643-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRE8K887S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




